4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting material is often a benzene derivative, which undergoes bromination and chlorination under controlled conditions to introduce the halogen atoms. The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or dehalogenated compounds.
Scientific Research Applications
4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase.
Industry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dichlorobenzene-1-sulfonamide: Lacks the methoxyphenyl group, making it less complex.
2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide: Lacks the chlorine atoms, which can influence its chemical properties.
Uniqueness
4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, as well as the methoxyphenyl group
Properties
IUPAC Name |
4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO3S/c1-21-10-4-2-9(3-5-10)8-18-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNNWGMNULLXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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